molecular formula C16H15ClN6O2S B2412720 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 898617-45-3

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2412720
CAS No.: 898617-45-3
M. Wt: 390.85
InChI Key: XZBMEJKWHKXQAZ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor pathways. SYK is critically involved in signaling through the B-cell receptor and Fc receptors , making it a compelling target for investigating B-cell malignancies and autoimmune disorders. This compound demonstrates high efficacy in disrupting downstream signaling cascades, including the phosphorylation of BLNK and PLCγ2, leading to the inhibition of proliferation and promotion of apoptosis in target cells. Its research value is particularly significant in the context of hematologic cancers like diffuse large B-cell lymphoma , where SYK-dependent signaling can drive tumor survival. Furthermore, its application extends to the study of inflammatory processes, such as FcεRI-mediated mast cell activation in allergic responses , providing a powerful tool for dissecting the molecular mechanisms of immune activation and for evaluating potential therapeutic strategies in preclinical models.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2S/c1-25-13-3-2-11(17)8-12(13)20-14(24)9-26-16-22-21-15(23(16)18)10-4-6-19-7-5-10/h2-8H,9,18H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBMEJKWHKXQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide belongs to the class of 1,2,4-triazole derivatives, known for their diverse biological activities. This article explores its biological activity based on recent research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitriles.
  • Thioether Formation : The triazole derivative is reacted with a thiol compound to introduce the thioether linkage.
  • Acetamide Formation : Finally, the thioether is reacted with an acylating agent to form the acetamide group.

Biological Activity

The biological activities of 1,2,4-triazole derivatives are extensive and include:

  • Antimicrobial Activity : Compounds with a similar structural framework have demonstrated significant antimicrobial effects against various pathogens. For instance, triazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : The compound was evaluated in the NCI-60 human tumor cell lines screen. Preliminary assays indicated moderate cytostatic activity against several cancer types, with some compounds exhibiting inhibition growth percentages (IGP) greater than 10% at a concentration of 10 µM .
  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of enzyme activities such as tyrosinase (AbTYR). Some derivatives demonstrated micromolar inhibitory concentrations, suggesting potential therapeutic applications in conditions like hyperpigmentation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine and triazole rings significantly influence biological activity. Key findings include:

  • Substituents on the Triazole Ring : The presence of electron-donating groups on the phenyl ring enhances antimicrobial potency. For example, compounds with hydroxyl groups showed increased activity against resistant strains .
  • Linker Length and Composition : Variations in the linker length between the triazole and aromatic moieties affect binding affinity and biological efficacy. Shorter linkers were generally associated with higher activity due to better fit within enzyme active sites .

Case Studies

  • Antimicrobial Efficacy : In one study, a series of 1,2,4-triazole derivatives were tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 µM .
  • Cytotoxicity Assays : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated selectivity towards certain cancer types with IGP values indicating substantial growth inhibition .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives as antimicrobial agents. The compound has been evaluated for its efficacy against various pathogens, including fungi and bacteria. For instance, derivatives of 1,2,4-triazole have shown promising antifungal activity against strains such as Candida albicans, with some compounds exhibiting lower minimum inhibitory concentrations (MIC) than traditional antifungals like fluconazole .

Case Study: Antifungal Efficacy

A series of synthesized triazole compounds were tested for their antifungal properties. The results indicated that certain derivatives had MIC values ≤ 25 µg/mL against Candida species, suggesting that modifications to the triazole scaffold can enhance antifungal potency .

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme involved in melanin biosynthesis and is a target for treating hyperpigmentation disorders. The compound has been assessed for its ability to inhibit tyrosinase activity, with preliminary results indicating that it can effectively reduce diphenolase activity in vitro. This suggests potential applications in cosmetic formulations aimed at skin lightening and treating conditions like melasma .

Biochemical Evaluation

The compound was synthesized and characterized, followed by biochemical screening against the enzyme tyrosinase from Agaricus bisporus. The docking simulations provided insights into the binding interactions within the active site of tyrosinase, supporting its potential as a skin-whitening agent .

Anticancer Properties

The triazole scaffold has been widely studied for anticancer applications due to its ability to interfere with various cellular processes. The compound has demonstrated cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent.

Research Findings

In vitro studies have shown that derivatives containing the triazole moiety exhibit significant cytotoxicity against cancer cells. For example, compounds derived from similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. The synthesis of various analogs of the target compound allows researchers to identify key structural features that enhance biological activity.

Synthesis and Characterization

The synthesis process involved S-alkylation methods that produced a series of triazole derivatives with varying substituents on the aromatic ring. Characterization through NMR and mass spectrometry confirmed the structures, while subsequent biological testing provided insights into how different modifications affect activity .

Molecular Docking Studies

Molecular docking studies have become an essential tool in drug design to predict how small molecules interact with biological targets. The compound's binding affinity to tyrosinase and other targets has been simulated to understand its mechanism of action better.

Insights from Docking Simulations

Docking studies revealed favorable interactions between the compound and the active site residues of tyrosinase, indicating a strong potential for inhibition. These computational analyses guide further modifications to improve efficacy and selectivity .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in alkaline media (e.g., NaOH/MeOH) . Key intermediates include the triazole-thiol precursor, which is alkylated with a halogenated acetamide. Structural confirmation of intermediates and final products relies on 1H-NMR and 13C-NMR to verify sulfanyl group incorporation and aromatic substitution patterns . For example, the pyridinyl and chloro-methoxyphenyl moieties produce distinct splitting patterns in NMR spectra.

Q. How is the compound’s purity assessed, and what analytical methods are prioritized?

Purity is validated via HPLC (reverse-phase C18 columns, UV detection at 254 nm) and elemental analysis (C, H, N, S content). Mass spectrometry (ESI-MS) confirms molecular ion peaks matching the expected molecular formula. Residual solvents are quantified using GC-MS , particularly after recrystallization steps in methanol or ethanol .

Advanced Research Questions

Q. What reaction parameters critically influence yield during the alkylation step?

Yield optimization requires:

  • pH control : Alkaline conditions (pH 9–11) using NaOH or KOH enhance nucleophilic thiol reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of the triazole-thiol intermediate, while methanol reduces side reactions .
  • Temperature : Room-temperature reactions minimize byproduct formation (e.g., disulfide linkages) .
    Contradictory reports on optimal halide leaving groups (Cl vs. Br) suggest further kinetic studies are needed to resolve substituent-dependent reactivity .

Q. How do structural modifications to the triazole ring impact anti-exudative activity?

Anti-exudative activity in rat models correlates with:

  • Electron-donating groups (e.g., amino at position 4 of the triazole), which enhance hydrogen bonding with inflammatory targets .
  • Pyridinyl substitution : The pyridin-4-yl group improves solubility and membrane permeability compared to furan or phenyl analogs .
  • Thioether linker flexibility : Rigid substituents reduce activity, suggesting a balance between conformational freedom and target binding .
    Contradictions in activity data for chloro vs. methoxy substituents on the phenylacetamide moiety highlight the need for molecular docking studies to clarify steric effects .

Q. What in vivo models are suitable for evaluating pharmacological activity, and how are experimental biases mitigated?

  • Carrageenan-induced paw edema in rats is a standard model for anti-exudative activity. Doses range from 10–50 mg/kg (oral or intraperitoneal), with activity quantified via plethysmometry .
  • Control strategies :
    • Randomization of animal groups to avoid selection bias.
    • Blinded scoring of edema volume.
    • Use of reference standards (e.g., indomethacin) to validate assay sensitivity .
  • Pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) is recommended to correlate in vivo efficacy with bioavailability .

Methodological Challenges

Q. How are spectral data interpreted to resolve ambiguities in regiochemistry?

For the triazole ring, NOESY NMR can distinguish between 1,2,4-triazole regioisomers by identifying spatial proximity between the pyridinyl proton (δ 8.5–8.7 ppm) and the sulfanyl-linked methylene group (δ 4.2–4.5 ppm) . IR spectroscopy (C=S stretch at 680–720 cm⁻¹) confirms thione vs. thiol tautomerization during synthesis .

Q. What computational tools are recommended for structure-activity relationship (SAR) modeling?

  • Molecular dynamics simulations (e.g., GROMACS) to assess ligand-receptor stability.
  • Density functional theory (DFT) to calculate electron distribution at the triazole ring, predicting sites for electrophilic substitution .
  • QSAR models using descriptors like LogP, polar surface area, and H-bond donors to prioritize derivatives for synthesis .

Data Contradictions and Resolutions

Q. Why do some studies report divergent anti-exudative potencies for structurally similar analogs?

Discrepancies may arise from:

  • Varied assay protocols : Differences in carrageenan concentration (1% vs. 2%) or measurement timepoints (3h vs. 6h post-induction) .
  • Impurity profiles : Uncharacterized byproducts (e.g., oxidation of sulfanyl to sulfone) may skew activity data. Rigorous HPLC-MS purity checks are advised .
  • Species-specific responses : Rat strain differences (Wistar vs. Sprague-Dawley) in inflammatory pathways .

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